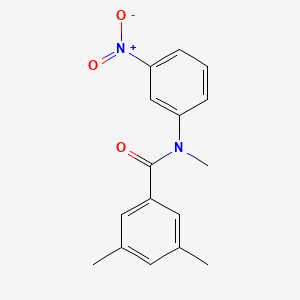

N,3,5-trimethyl-N-(3-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

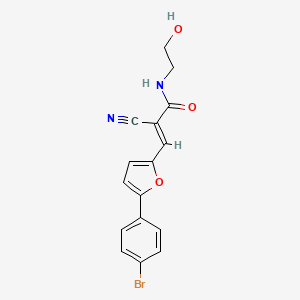

“N,3,5-trimethyl-N-(3-nitrophenyl)benzamide” is a chemical compound with the CAS number 338757-45-2 . It is also known as "N,3,5-TRIMETHYL-N-(3-NITROPHENYL)BENZENECARBOXAMIDE" .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H16N2O3 . The InChI code is 1S/C16H16N2O3/c1-11-7-12(2)9-13(8-11)16(19)17(3)14-5-4-6-15(10-14)18(20)21/h4-10H,1-3H3 .Physical And Chemical Properties Analysis

“this compound” is a solid . Its molecular weight is 284.31 .Scientific Research Applications

Chemosensory Applications

N-nitrophenyl benzamide derivatives, structurally similar to N,3,5-trimethyl-N-(3-nitrophenyl)benzamide, have been developed as chemosensors for detecting cyanide ions in aqueous environments. Their high selectivity for CN- ions makes them practical for monitoring cyanide concentrations in water samples, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon of these compounds (Sun, Wang, & Guo, 2009).

Material Science and Polymerization Reactivity

In the field of material science, N-(2-benzoylphenyl)benzamido nickel(II) complexes have been investigated for their reactivity in polymerization processes. These studies have shown the potential of such complexes in producing low molecular weight polyethylene, demonstrating the role of these compounds in catalyzing polymerization reactions and influencing the properties of the produced polymers (Shim, Kim, Lee, Shin, & Chung, 2003).

Corrosion Inhibition

N-phenyl-benzamide derivatives, which share a functional group similarity with this compound, have been evaluated for their effectiveness as corrosion inhibitors. Specifically, their role in preventing acidic corrosion of mild steel has been highlighted, with experimental and computational studies showing variations in inhibition efficiency based on the presence of electron-withdrawing or releasing substituents (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Enzyme Inhibition for Therapeutic Targets

The exploration of N-nitrophenyl benzamide derivatives as inhibitors of carbonic anhydrase isoforms highlights a critical area of therapeutic research. Such studies are vital for understanding the molecular basis of enzyme inhibition and developing potential therapeutic agents targeting conditions related to enzyme dysregulation (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Antimicrobial Agents

The antimicrobial potential of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives against a range of microorganisms has been investigated. These studies provide insights into the broad spectrum of activity of these compounds, highlighting their potential as candidates for developing new antimicrobial agents (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı-Şener, & Abbasoǧlu, 2007).

Safety and Hazards

properties

IUPAC Name |

N,3,5-trimethyl-N-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-7-12(2)9-13(8-11)16(19)17(3)14-5-4-6-15(10-14)18(20)21/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLACBAQSIHWPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2896814.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]isobutyramide hydrochloride](/img/structure/B2896815.png)

![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2896824.png)

![N-benzyl-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896825.png)

![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2896827.png)

![5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2896831.png)

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2896832.png)